molecular formula C9H15NO2 B12790031 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester CAS No. 1541-27-1

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

Katalognummer: B12790031
CAS-Nummer: 1541-27-1
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: OUTFGWXEJGNNGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Vorbereitungsmethoden

The synthesis of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in biological pathways and cellular processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    7-Azabicyclo[2.2.1]heptane-7-carboxylic acid methyl ester: This compound has a similar bicyclic structure but differs in the ester group attached to the carboxylic acid.

    7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester: This compound has an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions.

    7-Azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester:

These comparisons highlight the unique aspects of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, particularly its rigid structure and specific reactivity, which make it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

1541-27-1

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3

InChI-Schlüssel

OUTFGWXEJGNNGD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C2C1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.